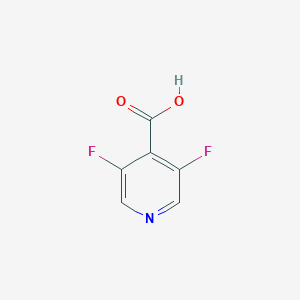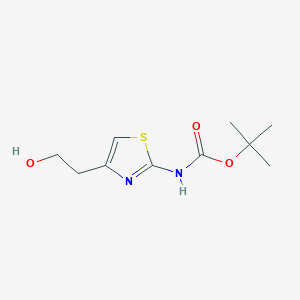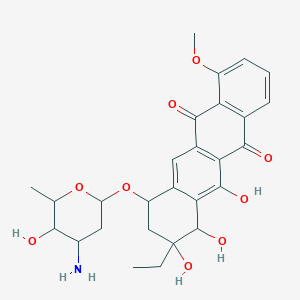
4-O-Methyl-6-deoxyoxaunomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Methyl-6-deoxyoxaunomycin is a natural product derived from the fermentation of Streptomyces species. This compound has attracted attention due to its potential as an antitumor agent.
Mechanism Of Action
The mechanism of action of 4-O-Methyl-6-deoxyoxaunomycin involves its binding to DNA. It intercalates into the DNA helix and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical And Physiological Effects
In addition to its antitumor activity, 4-O-Methyl-6-deoxyoxaunomycin has been found to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-O-Methyl-6-deoxyoxaunomycin in lab experiments is its specificity towards cancer cells. It has been found to be less toxic to normal cells compared to other chemotherapeutic agents. However, its low yield and complex synthesis make it difficult to work with.
Future Directions
There are several future directions for the research on 4-O-Methyl-6-deoxyoxaunomycin. One area of research is the development of analogs of the compound with improved potency and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of the compound in more detail. Additionally, the potential of 4-O-Methyl-6-deoxyoxaunomycin as a therapeutic agent for other diseases, such as viral infections, can also be explored.
Synthesis Methods
The synthesis of 4-O-Methyl-6-deoxyoxaunomycin involves the isolation of the compound from the fermentation broth of Streptomyces species. The compound is then purified using various chromatographic techniques. The yield of the compound is low, which makes its synthesis challenging.
Scientific Research Applications
4-O-Methyl-6-deoxyoxaunomycin has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
CAS RN |
146565-64-2 |
|---|---|
Product Name |
4-O-Methyl-6-deoxyoxaunomycin |
Molecular Formula |
C27H31NO9 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO9/c1-4-27(34)10-17(37-18-9-15(28)22(29)11(2)36-18)13-8-14-20(25(32)21(13)26(27)33)23(30)12-6-5-7-16(35-3)19(12)24(14)31/h5-8,11,15,17-18,22,26,29,32-34H,4,9-10,28H2,1-3H3 |
InChI Key |
XRXASJCRJLAEDX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
synonyms |
4-O-methyl-6-deoxyoxaunomycin 7-O-daunosaminyl-alpha-citromycinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



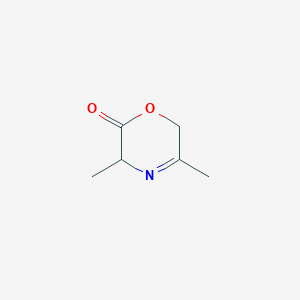
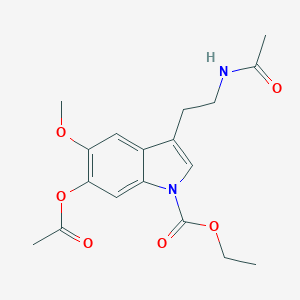
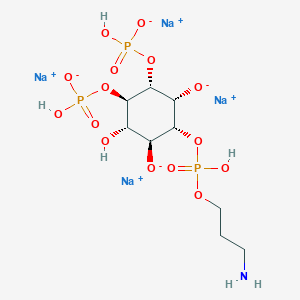
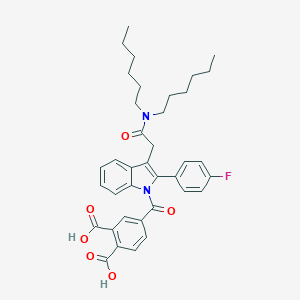
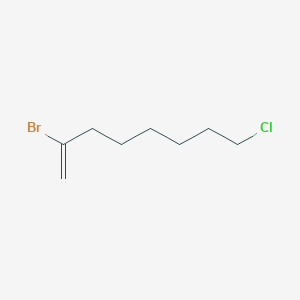
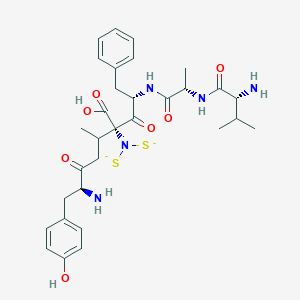
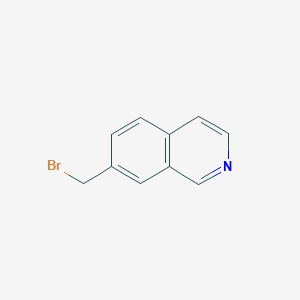
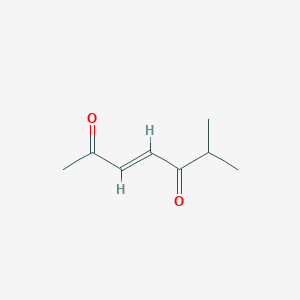
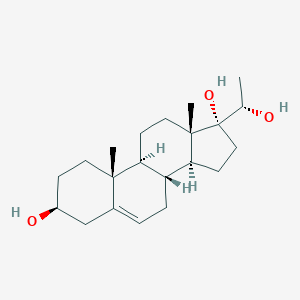
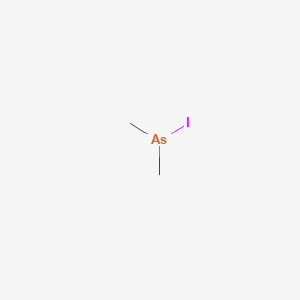
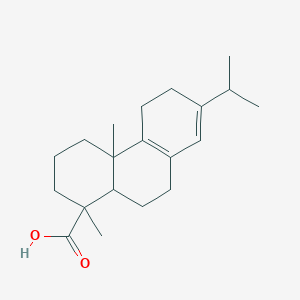
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
